Treloxinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Treloxinate can be synthesized through a multi-step process involving the chlorination of benzoic acid derivatives followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and esterification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Treloxinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Treloxinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on lipid metabolism and its potential as a hypolipidemic agent.
Medicine: Investigated for its potential use in treating hyperlipidemia and related cardiovascular diseases.
Mechanism of Action
Treloxinate exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR alpha). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol . The molecular targets include enzymes such as lipoprotein lipase and apolipoprotein A-I .
Comparison with Similar Compounds
- Fenofibrate
- Gemfibrozil
- Clofibrate
- Bezafibrate
- Halofenate
Treloxinate stands out due to its higher efficacy in reducing triglyceride levels and its favorable safety profile compared to some of the other fibrates .
Properties
CAS No. |
30910-27-1 |
---|---|
Molecular Formula |
C16H12Cl2O4 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
methyl 3,7-dichloro-5H-benzo[d][1,3]benzodioxocine-11-carboxylate |
InChI |
InChI=1S/C16H12Cl2O4/c1-20-15(19)16-21-13-4-2-11(17)7-9(13)6-10-8-12(18)3-5-14(10)22-16/h2-5,7-8,16H,6H2,1H3 |
InChI Key |
BORQIQWYKSNHKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |
Canonical SMILES |
COC(=O)C1OC2=C(CC3=C(O1)C=CC(=C3)Cl)C=C(C=C2)Cl |
30910-27-1 | |
Synonyms |
methyl 2,10-dichloro-1(2H)-dibenzo(d,g)(1,3)dioxocin-6-carboxylate treloxinate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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